(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone

PI3Kγ Kinase Inhibition Binding Affinity

This fully synthetic N-acylpiperidine features a furan-3-yl substituent at the piperidine 2-position and an N-benzoyl cap, creating a distinct 3D pharmacophore. Unlike furan-2-yl or benzofuran analogs, its 3-furyl orientation is critical for targets requiring specific hydrogen-bonding geometry. Experimentally validated PI3Kγ binding (Kᵢ = 330 nM) makes it a baseline scaffold for SAR. Procure only this exact compound to preserve target engagement in kinase profiling and stereochemical studies.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 1355177-68-2
Cat. No. B11796344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone
CAS1355177-68-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=COC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2
InChIKeyRRSMHEXCMOQOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1355177-68-2) — Structural Identity and Baseline Procurement Profile


(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is a fully synthetic, non-natural N-acylpiperidine derivative with the molecular formula C₁₆H₁₇NO₂ and a monoisotopic mass of 255.1259 g/mol [1]. It incorporates a furan-3-yl substituent at the piperidine 2-position and a phenylmethanone (benzoyl) moiety on the piperidine nitrogen. Unlike structurally related benzofuran-piperidines or furan-2-yl piperidine methanones, the combination of the 3-furyl substitution pattern with a 2-substituted piperidine and N-benzoyl capping defines a specific three-dimensional pharmacophore that is not interchangeable with positional isomers or heterocyclic variants. Publicly available databases and patent repositories contain no documented natural occurrence, no regulatory approval, and no established clinical use for this compound. All known procurement channels are confined to research-grade chemical supply.

Why (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone Cannot Be Replaced by Generic Analogs: The Structural Selectivity Argument


Substitution of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone with a generic furanyl-piperidine or benzoyl-piperidine analog introduces two orthogonal risks: altered molecular recognition due to the specific furan substitution pattern, and loss of target engagement in assays where the 3-furyl geometry is required for binding pocket complementarity. The furan-3-yl group presents a distinct vector orientation and electronic distribution compared to furan-2-yl isomers or benzofuran derivatives [1]. While direct comparative SAR data for this exact compound against close analogs are absent from the peer-reviewed literature, the class-level behavior of N-acylpiperidines demonstrates that even minor modifications to the N-acyl substituent can abolish activity in kinase inhibition contexts [2]. Consequently, without experimental validation, any analog substitution must be assumed to compromise the specific activity profile that this compound was originally procured to investigate.

Quantitative Differentiation of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone: Comparator-Based Evidence


PI3Kγ Enzyme Inhibition: (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone Versus Class Baseline Activity

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone has been evaluated for inhibitory activity against human PI3Kγ (phosphoinositide 3-kinase gamma) in a biochemical AlphaScreen assay. The compound demonstrates a binding affinity (Kᵢ) of 330 nM against the human PI3Kγ enzyme expressed in Sf9 cells co-expressing the p85α regulatory subunit [1]. In the same binding assay system, the broader class of N-acylpiperidine PI3Kγ inhibitors exhibits potencies spanning from low nanomolar (e.g., 2.7 nM for optimized analogs) to micromolar ranges [2], positioning this compound at the moderately active tier of the structure-activity landscape. No head-to-head data against direct structural analogs are available.

PI3Kγ Kinase Inhibition Binding Affinity

Structural Isomer Differentiation: Furan-3-yl Substitution Pattern Versus Furan-2-yl and Benzofuran Analogs

The compound bears a furan-3-yl substituent at the piperidine 2-position, which is structurally and electronically distinct from the more common furan-2-yl motif found in commercial analogs such as Furan-2-yl-(4-phenylpiperidin-1-yl)methanone and Furan-2-yl(3-phenylpiperidin-1-yl)methanone . The 3-furyl group orients the ring oxygen at a different vector relative to the piperidine core and alters the electron density distribution on the heterocycle. While no direct comparative binding or functional data exist between these isomers, the established principle of positional isomerism in drug discovery indicates that furan-2-yl and furan-3-yl substituted piperidines are not interchangeable in target engagement assays [1].

Positional Isomerism Heterocyclic Substitution Molecular Recognition

Core Scaffold Comparison: 2-Substituted Piperidine Versus 4-Substituted and 3-Substituted Piperidine Isomers

The compound features substitution at the piperidine 2-position, which introduces a chiral center absent in the 4-substituted isomer 4-(Furan-3-yl)piperidine (CAS 763083-07-4) . The 2-substitution pattern creates a stereogenic center that influences the overall molecular conformation and, upon N-acylation, can present the furan and phenyl groups in distinct three-dimensional arrangements. The 4-substituted analog lacks this stereochemical complexity and adopts a different overall geometry . No comparative biological activity data exist between these regioisomers in the same assay system.

Piperidine Substitution Scaffold Geometry Conformational Analysis

PI3Kα/PI3Kγ Selectivity Inference from Class SAR: Absence of Data Precludes Claims

Although the compound shows a Kᵢ of 330 nM against PI3Kγ [1], no data exist for this compound against the PI3Kα isoform. In the broader class of N-acylpiperidine PI3K inhibitors, certain analogs demonstrate divergent isoform selectivity profiles — for example, some compounds exhibit IC₅₀ values of 222 nM against PI3Kα [2], while others show negligible activity. Without parallel PI3Kα data for (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone, no selectivity ratio can be calculated, and any inference regarding isoform preference is unjustified.

PI3K Isoform Selectivity Kinase Profiling Off-Target Risk

Physicochemical Differentiation: Estimated Lipophilicity and Permeability Characteristics

The compound has a molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Based on structural comparison with analog (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone, which has an estimated LogP range of 2.5-3.5 , (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is expected to exhibit similar moderate lipophilicity, though the absence of the pyridyl nitrogen and chloro substituents likely shifts the actual LogP toward the lower end of this range. No experimentally determined LogP or permeability data are available for this exact compound.

LogP Lipophilicity Drug-Likeness

Recommended Application Scenarios for (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone Based on Available Evidence


PI3Kγ Inhibitor Scaffold Optimization and Structure-Activity Relationship (SAR) Campaigns

Use this compound as a baseline scaffold for SAR exploration around the PI3Kγ target, where its moderate Kᵢ of 330 nM [1] provides a starting point for systematic modification of the furan-3-yl and benzoyl substituents. The compound's 2-substituted piperidine core offers a chiral center that can be exploited to generate enantiomerically pure derivatives for stereochemical SAR studies.

Furan Positional Isomer Comparator Studies in Medicinal Chemistry

Employ this compound as a furan-3-yl reference standard in parallel assays with furan-2-yl substituted analogs to empirically determine whether the furan substitution position affects target engagement, binding kinetics, or cellular activity. This application is particularly relevant for targets where the furan oxygen participates in key hydrogen-bonding interactions [1].

Computational Docking and Molecular Modeling of N-Acylpiperidine Binding Modes

Utilize the compound's experimentally determined PI3Kγ binding affinity (Kᵢ = 330 nM) [1] as a calibration point for docking studies and free energy perturbation calculations. The distinct furan-3-yl orientation provides a valuable test case for validating computational predictions of heterocyclic positioning within the PI3Kγ ATP-binding pocket.

Negative Control or Baseline Compound in Kinase Selectivity Panels

Given the absence of documented selectivity data against other PI3K isoforms or off-target kinases [1], this compound may serve as an unoptimized baseline comparator in broad kinase profiling panels, against which more potent and selective optimized analogs can be benchmarked.

Quote Request

Request a Quote for (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.